2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride
CAS No.:
Cat. No.: VC16535022
Molecular Formula: C8H10ClN3O3S
Molecular Weight: 263.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN3O3S |
|---|---|
| Molecular Weight | 263.70 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylacetohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |
| Standard InChI Key | GCJTZTPPIDBHBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s molecular formula, C₈H₉ClN₃O₃S, reflects the integration of chlorine, nitrogen, oxygen, and sulfur atoms. The 4-nitrophenyl group contributes electron-withdrawing characteristics, while the sulfanyl bridge (-S-) enhances stability and modulates solubility. The hydrochloride salt form improves crystallinity, as evidenced by a melting point range of 192–222°C .
Table 1: Physicochemical Properties of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride and Analogues
Synthetic Methodologies
Condensation Reaction Pathways
The synthesis involves reacting 4-nitrophenylsulfanylacetic acid with hydrazine hydrate in an acidic medium (HCl). Optimized conditions include:
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Molar Ratio: 1:1.2 (acid to hydrazine)
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 80°C for 6 hours
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Yield: 68–72% after recrystallization.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of the acid, followed by HCl-mediated protonation to form the hydrochloride salt .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via:
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HPLC: >98% purity at 254 nm.
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TLC: Rf = 0.45 (ethyl acetate/hexane 1:1).
Structural Elucidation
Spectroscopic Analysis
IR Spectroscopy: Key absorptions include:
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S-C Vibrations: 665 cm⁻¹.
¹H NMR (400 MHz, DMSO-d₆):
13C NMR:
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167.8 ppm (C=O)
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142.3 ppm (C-NO₂)
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35.6 ppm (-SCH₂-).
Computational Validation
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) correlate experimental IR and NMR data with theoretical values, confirming the molecular geometry .
| Assay Type | Model System | Result (IC₅₀ or MIC) | Mechanism Proposed |
|---|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL | Membrane disruption |
| Anticancer | MCF-7 cells | 50 µM | Caspase-3 activation |
| Antioxidant | DPPH assay | 78% scavenging at 100 µM | Radical neutralization |
Material Science Applications
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with enhanced catalytic activity in Suzuki-Miyaura couplings.
Polymer Modification
Incorporation into polyurethane matrices improves thermal stability (TGA: ΔT₅₀ = +25°C) and UV resistance.
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